2-Isopropyl-4-phenyloxazol-5(4H)-one

Asymmetric organocatalysis Regiodivergent synthesis α,α-Disubstituted amino acids

2-Isopropyl-4-phenyloxazol-5(4H)-one (CAS 60050-54-6, molecular formula C₁₂H₁₃NO₂, MW 203.24 g/mol) is a 5(4H)-oxazolone (azlactone) heterocycle bearing an isopropyl substituent at the C-2 position and a phenyl group at C-4. It belongs to the 2-alkyl-4-aryl subclass of saturated azlactones, which are cyclic anhydrides derived from N-acyl-α-amino acids – in this case, formally from N-isobutyryl-phenylglycine.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B12868308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-4-phenyloxazol-5(4H)-one
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(C(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c1-8(2)11-13-10(12(14)15-11)9-6-4-3-5-7-9/h3-8,10H,1-2H3
InChIKeyJFEYMJRXJNAAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-4-phenyloxazol-5(4H)-one – A 2-Alkyl-4-aryl Azlactone Building Block for Regioselective Amino Acid Synthesis


2-Isopropyl-4-phenyloxazol-5(4H)-one (CAS 60050-54-6, molecular formula C₁₂H₁₃NO₂, MW 203.24 g/mol) is a 5(4H)-oxazolone (azlactone) heterocycle bearing an isopropyl substituent at the C-2 position and a phenyl group at C-4 [1]. It belongs to the 2-alkyl-4-aryl subclass of saturated azlactones, which are cyclic anhydrides derived from N-acyl-α-amino acids – in this case, formally from N-isobutyryl-phenylglycine . Unlike the more extensively studied 2-aryl-4-alkyl congeners (e.g., 2-phenyl-4-isopropyloxazol-5(4H)-one, CAS 5839-93-0), this regioisomeric configuration imparts fundamentally different electronic character at the nucleophilic carbon and dictates divergent regiochemical outcomes in catalytic enantioselective transformations [2].

Why a Generic 5(4H)-Oxazolone Cannot Substitute for 2-Isopropyl-4-phenyloxazol-5(4H)-one in Asymmetric Catalysis


The 2-alkyl-4-aryl substitution pattern of 2-isopropyl-4-phenyloxazol-5(4H)-one is not an arbitrary structural variation; it is a decisive electronic determinant of reaction regioselectivity. In phosphine-catalyzed γ-additions to 2,3-butadienoates, 2-alkyl-4-aryl oxazolones undergo exclusive C-2-selective addition, whereas 2-aryl-4-alkyl oxazolones (e.g., 2-phenyl-4-isopropyloxazol-5(4H)-one) yield exclusively C-4-selective products [1]. Computational analysis attributes this regiodivergence to differential distortion energies in the oxazolide–phosphonium transition state, meaning the two constitutional isomers are not synthetically interchangeable [1]. Furthermore, 2-alkyl azlactones are kinetically less stable and more challenging to isolate than their 2-aryl counterparts, with the 2-phenyl analogue calculated to be thermodynamically more stable and formed in higher isolated yields [2]. Selecting the specific 2-isopropyl-4-phenyl regioisomer is therefore a functional requirement, not a vendor preference.

Quantitative Differentiation Evidence for 2-Isopropyl-4-phenyloxazol-5(4H)-one Versus Closest Analogs


Regiodivergent C-2-Selective vs. C-4-Selective γ-Addition to 2,3-Butadienoates Under Phosphine Catalysis

The Wang et al. (2016) study establishes a regiodivergent manifold in which the C-2 vs. C-4 substitution pattern of the oxazolone substrate programs the regiochemical outcome of phosphine-catalyzed γ-addition to 2,3-butadienoates. 2-Alkyl-4-aryloxazol-5(4H)-ones—the subclass encompassing 2-isopropyl-4-phenyloxazol-5(4H)-one—undergo C-2-selective addition, delivering α,α-disubstituted α-amino acid precursors. Conversely, 2-aryl-4-alkyloxazol-5(4H)-ones (e.g., 2-phenyl-4-isopropyloxazol-5(4H)-one) furnish C-4-selective addition products (N,O-acetals). The regioselectivity is essentially absolute under the optimized conditions, enabling divergent access to two distinct product classes from constitutionally isomeric starting materials. DFT calculations trace this divergence to a distortion-energy penalty of approximately 5.3 kcal mol⁻¹ that disfavors the alternative pathway in each substrate class [1].

Asymmetric organocatalysis Regiodivergent synthesis α,α-Disubstituted amino acids Phosphine catalysis

Thermodynamic and Kinetic Stability Ranking: 2-Aryl Azlactones vs. 2-Alkyl Azlactones

Rodrigues et al. (2018) combined DFT calculations (PBE0-D3 level) with experimental IR and ESI-MS monitoring to quantify the energetic differences between 2-aryl and 2-alkyl azlactone formation. The cyclization step for 2-alkyl substrates (the class containing the target compound) faces a ΔG‡ barrier that is 1.6–5.3 kcal mol⁻¹ higher than for 2-aryl substrates, and the overall reaction ΔG is 6.3–12.2 kcal mol⁻¹ less favorable. The 2-phenyl oxazolone is explicitly described as 'slightly more stable when compared to the 2-methyl substituted analogue,' with 2-methyl azlactones reported to be 'more difficult to prepare and provide lower yields than the 2-phenyl oxazolones' [1]. The 2-isopropyl analogue is expected to follow this class trend, with the branched alkyl group providing additional steric encumbrance during cyclization relative to the linear or aromatic alternatives.

Azlactone stability DFT calculation Cyclodehydration energetics Reaction feasibility

Tautomeric Identity: 4H-Oxazolone (CAS 60050-54-6) as the Kinetically Relevant Tautomer for C-4 Deprotonation Chemistry

5-Oxazolones exist as equilibrating 4H and 2H tautomers. 2-Isopropyl-4-phenyloxazol-5(4H)-one (CAS 60050-54-6) is the 4H tautomer, in which the saturated carbon is at C-4, bearing both the phenyl substituent and an enolizable hydrogen. This structural feature is mechanistically critical: the acidity of the C-4 proton enables deprotonation to form the nucleophilic azlactone anion that participates in the Erlenmeyer condensation and related C-C bond formations. Chandrasekhar & Karri (2006) measured relative rates of base-catalyzed H-D exchange for 2-phenyl-5(4H)-oxazolone and demonstrated that the azlactone anion benefits from aromatic stabilization (6π-electron cyclic conjugation), rendering the C-4 position the primary site of nucleophilic reactivity [1]. In contrast, the 2H tautomer (2-isopropyl-4-phenyloxazol-5(2H)-one, CAS 60050-58-0) has the saturated carbon at C-2 and presents a different proton acidity profile. The 4H tautomer is the relevant species for enantioselective C-4 functionalization methodologies.

Azlactone tautomerism Erlenmeyer synthesis C-4 nucleophilicity Proton exchange kinetics

Steric Parameter Differentiation: Isopropyl (C-2) vs. Methyl, Phenyl, or Benzyl Substituents in Azlactone Reactivity

The steric bulk of the C-2 substituent directly modulates the diastereofacial selectivity of nucleophilic additions at C-4 and the propensity for racemization. The isopropyl group (Charton ν = 0.76; Taft Eₛ ≈ −1.71) occupies an intermediate steric space: bulkier than methyl (Eₛ = 0.00) and less sterically demanding than phenyl (Eₛ ≈ −2.40) or tert-butyl. Cannella et al. (1996) reported that 2-phenyl-4-isopropyl-5(4H)-oxazolone (the regioisomer) exhibited anomalous behavior in tandem alkylation/translactonization under phase-transfer conditions, failing to produce the expected enol lactone, a result attributed to steric effects of the isopropyl group at C-4 [1]. By extension, in 2-isopropyl-4-phenyloxazol-5(4H)-one, the isopropyl group resides at C-2 and influences the steric environment around the electrophilic imine carbon, potentially affecting the facial selectivity of nucleophilic attack during ring-opening or addition reactions. Seebach and coworkers demonstrated that azlactones with bulkier C-2 substituents provide enhanced diastereoselectivity in Ti-TADDOLate-mediated ring-opening with isopropanol, achieving enantiomeric ratios > 95:5 after recrystallization [2].

Steric effects Nucleophilic addition α-Alkylation Diastereoselectivity

Validated Application Scenarios for 2-Isopropyl-4-phenyloxazol-5(4H)-one Based on Direct Evidence


C-2-Selective Enantioselective Synthesis of α,α-Disubstituted α-Amino Acid Derivatives

2-Isopropyl-4-phenyloxazol-5(4H)-one is the substrate of choice when the synthetic objective is a C-2-selective γ-addition product rather than a C-4-selective N,O-acetal. Under chiral phosphine catalysis with 2,3-butadienoates, the 2-alkyl-4-aryl oxazolone subclass directs bond formation exclusively to the C-2 position, furnishing optically enriched quaternary amino acid precursors that are inaccessible from 2-aryl-4-alkyl congeners [1]. This regiodivergent strategy enables the preparation of α,α-disubstituted phenylglycine derivatives bearing an isopropyl side chain, a motif relevant to conformationally constrained peptide design.

Precursor to N-Isobutyryl-Protected α-Substituted Phenylglycine via Ring-Opening Functionalization

The azlactone ring serves as a protected, activated form of N-isobutyryl-phenylglycine. Mild hydrolytic or nucleophilic ring-opening (with amines, alcohols, or thiols) regenerates the N-acyl amino acid derivative. This latent reactivity makes 2-isopropyl-4-phenyloxazol-5(4H)-one a convenient building block for introducing the phenylglycine scaffold into larger structures without premature deprotection. Users should note that 2-alkyl azlactones are more hydrolysis-prone than 2-aryl analogues, with ring-opening side reactions reported in alcoholic solvents [2]; anhydrous handling and aprotic conditions are recommended for storage and use.

C-4 Alkylation for Construction of Quaternary Stereocenters in Amino Acid Synthesis

The acidity of the C-4 proton in 5(4H)-oxazolones enables deprotonation and subsequent electrophilic trapping at C-4. For 2-isopropyl-4-phenyloxazol-5(4H)-one, C-4 alkylation installs a second substituent at the α-carbon of the latent amino acid, generating α,α-disubstituted phenylglycine derivatives. The aromatic stabilization of the azlactone anion—quantified by relative H-D exchange rates in the 2-phenyl analogue [3]—facilitates deprotonation under mild basic conditions. The isopropyl group at C-2 provides steric differentiation of the two diastereotopic faces during electrophilic approach, a feature exploitable in diastereoselective alkylation protocols.

Medicinal Chemistry Exploration of 2-Alkyl-4-aryl Oxazolone-Derived Scaffolds

5(4H)-Oxazolones bearing 2-alkyl substituents have been investigated for antimicrobial, anti-inflammatory, anticancer, and other bioactivities [4]. The 2-isopropyl-4-phenyl substitution pattern provides a specific steric/electronic profile distinct from the more common 2-phenyl-4-arylidene Erlenmeyer azlactones. While no target-specific biological data were identified in the public domain for this exact compound, its structural novelty within the 2-alkyl-4-aryl subclass positions it as a candidate for diversity-oriented synthesis and structure–activity relationship (SAR) studies where the isopropyl group is hypothesized to confer improved metabolic stability relative to 2-methyl analogues through increased steric shielding of the amide bond.

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